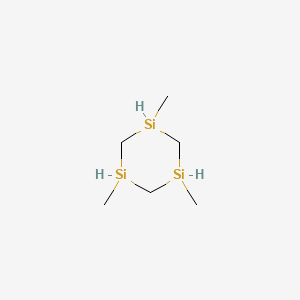
Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Cyclohexane Ring Formation: The cyclohexane ring is introduced through a Diels-Alder reaction, where a diene reacts with a dienophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while reducing production costs.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-cyclohexanecarboxylate
- Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-hydroxy-cyclohexanecarboxylate
- Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-ethoxy-cyclohexanecarboxylate
Uniqueness
Methyl 4-(4-hydroxy-6-methyl-pyrimidin-2-yl)-1-methoxy-cyclohexanecarboxylate stands out due to its methoxy group on the cyclohexane ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique compared to similar compounds.
属性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
methyl 1-methoxy-4-(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-9-8-11(17)16-12(15-9)10-4-6-14(20-3,7-5-10)13(18)19-2/h8,10H,4-7H2,1-3H3,(H,15,16,17) |
InChI 键 |
WLQDQNXXXPUSAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)C2CCC(CC2)(C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)


![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


